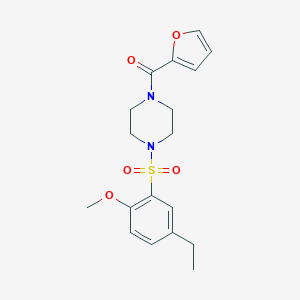
(4-((5-Ethyl-2-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-((5-Ethyl-2-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
While the exact molecular structure analysis of this compound is not available, in silico studies of similar sulfonyl piperazine-integrated triazole conjugates reveal that they possess drug-like properties .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. A related compound, (4-HYDROXY-PHENYL)-PIPERAZIN-1-YL-METHANONE, has a density of 1.220±0.06 g/cm3 at 20 ºC 760 Torr .Applications De Recherche Scientifique
Therapeutic Agents
Researchers have synthesized derivatives of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone targeting therapeutic applications. These derivatives exhibited good enzyme inhibitory activity, with specific compounds showing excellent inhibitory effects against acetyl- and butyrylcholinesterase, suggesting potential utility as therapeutic agents. The synthesized molecules were active against almost all tested Gram-positive and Gram-negative bacterial strains, and their cytotoxicity was evaluated to determine their suitability as therapeutic agents (G. Hussain et al., 2017).
Corrosion Inhibition
A novel organic compound, synthesized from (4-((5-Ethyl-2-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, was investigated for its efficacy in preventing mild steel corrosion in an acidic medium. The compound demonstrated better inhibition efficiency on mild steel corrosion, indicating its potential as a mixed-type inhibitor in acidic conditions. The effectiveness of this compound in corrosion inhibition was further confirmed through electrochemical studies and SEM analysis, showcasing its utility in protecting metal surfaces from corrosion (P. Singaravelu & N. Bhadusha, 2022).
Alzheimer's Disease
In a study exploring multifunctional amides for Alzheimer's disease, 2-furyl(1-piperazinyl)methanone was used as a precursor in the synthesis of compounds with moderate enzyme inhibitory potentials and mild cytotoxicity. These compounds were evaluated against acetyl and butyrylcholinesterase enzymes, with one showing significant activity, suggesting their potential application in developing new drugs for Alzheimer's disease (Mubashir Hassan et al., 2018).
Antimicrobial Activities
New derivatives of 1,2,4-triazole synthesized from the reaction of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with various sulfonyl and acid chlorides showed promising in vitro antibacterial and antifungal activities. Some of these compounds exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, highlighting their potential as antimicrobial agents (L. Mallesha & K. Mohana, 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-3-14-6-7-15(24-2)17(13-14)26(22,23)20-10-8-19(9-11-20)18(21)16-5-4-12-25-16/h4-7,12-13H,3,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHWAKOHDOIRJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((5-Ethyl-2-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B512836.png)

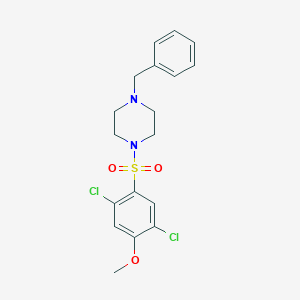

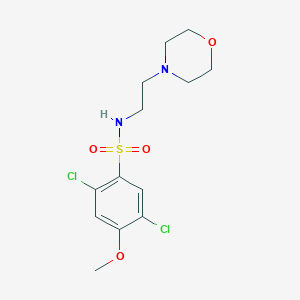
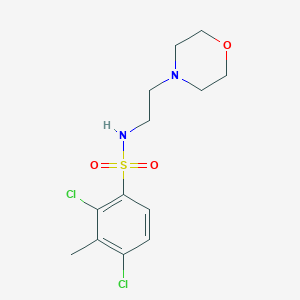
![2-[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]ethanol](/img/structure/B512845.png)
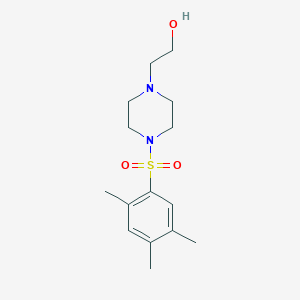
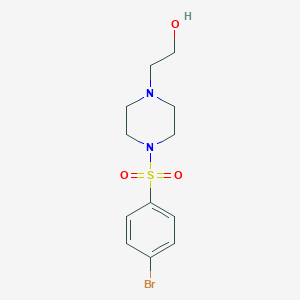
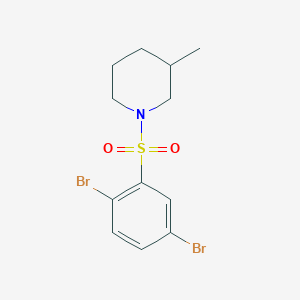
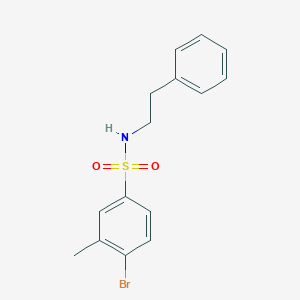
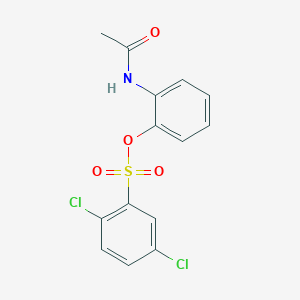
![1-(3,4-Dichlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B512866.png)
